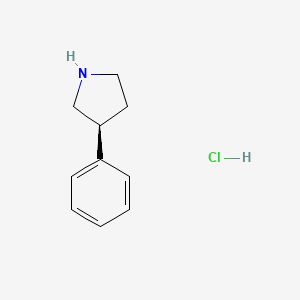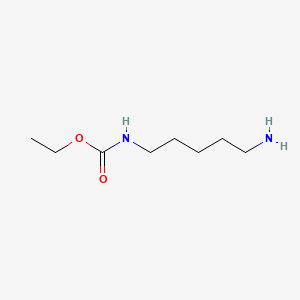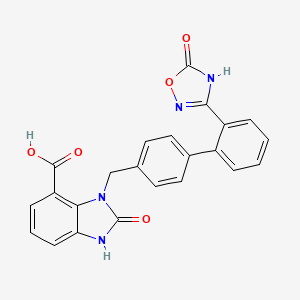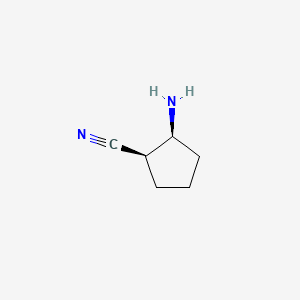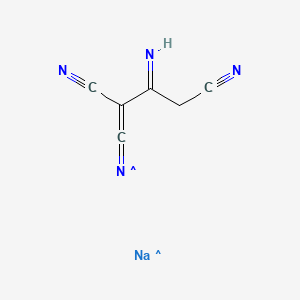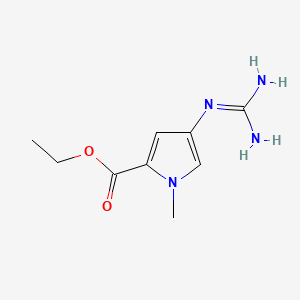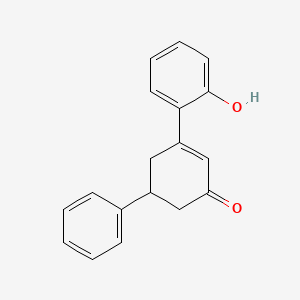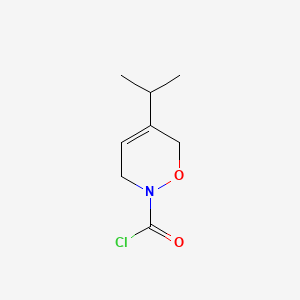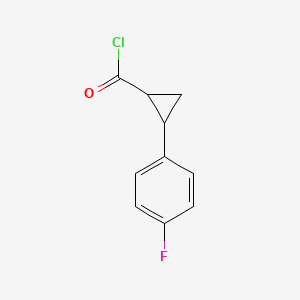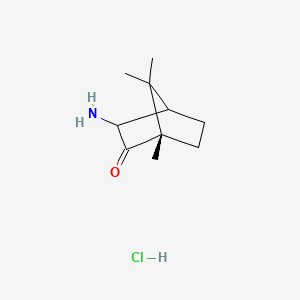
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(221)heptan-2-one hydrochloride is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis and allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild and operationally simple conditions . The reaction conditions are metal-free and mild, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the organocatalytic formal [4 + 2] cycloaddition reaction. The scalability of this method facilitates its use in drug discovery and pharmaceutical activities .
Chemical Reactions Analysis
Types of Reactions
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.1]heptane scaffold provides a rigid structure that can interact with enzymes, receptors, and other biomolecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a similar bicyclo[2.2.1]heptane structure.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane moiety.
α-Santalol and β-Santalol: Natural products with similar structural features.
Uniqueness
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
31638-54-7 |
|---|---|
Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
(3S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h6-7H,4-5,11H2,1-3H3;1H/t6?,7-,10?;/m0./s1 |
InChI Key |
ALNUTSMOPLYNMX-SPSHYKGLSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2N)C)C.Cl |
Isomeric SMILES |
CC1(C2CCC1(C(=O)[C@H]2N)C)C.Cl |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2N)C)C.Cl |
Synonyms |
3-Amino-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one Hydrochloride; 3-Amino-2-bornanone Hydrochloride; 3-endo-Amino-D-camphor Hydrochloride; D-endo-(+)-3-Amino-2-bornanone Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B569219.png)

